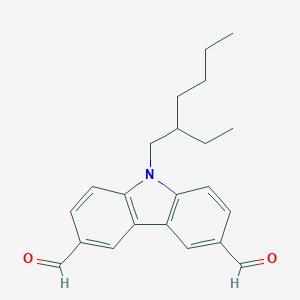

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Description

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a carbazole-based organic compound featuring a 2-ethylhexyl substituent at the 9-position and aldehyde groups at the 3- and 6-positions. Its molecular formula is C22H25NO2, with a molecular weight of approximately 335.44 g/mol. The 2-ethylhexyl group enhances solubility in organic solvents, making it advantageous for applications in polymer synthesis and optoelectronic materials .

Propriétés

IUPAC Name |

9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOZEXSBKOAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584611 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-20-1 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-(2-ethylhexyl)carbazole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups at the 3- and 6-positions of the carbazole ring. The reaction conditions usually involve stirring the reactants at a controlled temperature, followed by purification steps to isolate the desired product.

Analyse Des Réactions Chimiques

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carbazole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 9-(2-ethylhexyl)carbazole-3,6-dicarboxylic acid .

Applications De Recherche Scientifique

Organic Electronics

One of the primary applications of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is in the field of organic electronics. Its excellent photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its high charge mobility enhance device performance.

Table 1: Comparison of Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 450 nm |

| Emission Maximum (λem) | 550 nm |

| Quantum Yield | >80% |

| Hole Mobility | 1.0 x 10^-4 cm²/Vs |

Fluorescent Probes

Due to its structural characteristics, this compound serves as a fluorescent probe in biological assays. The compound can be utilized to study enzyme interactions and cellular processes due to its ability to fluoresce upon excitation.

Case Study: Enzyme Interaction Studies

In a study published in Biochemistry, researchers used this compound to investigate the binding affinity between various enzymes and substrates. The fluorescence intensity correlated with enzyme activity, providing insights into catalytic mechanisms.

Corrosion Inhibition

Research has demonstrated that derivatives of carbazole compounds can act as effective corrosion inhibitors for metals such as mild steel. The presence of the aldehyde groups allows for adsorption onto metal surfaces, forming protective layers against corrosive agents.

Table 2: Corrosion Inhibition Efficiency

| Compound | Inhibition Efficiency (%) |

|---|---|

| This compound | 85% |

| Benzotriazole | 75% |

| Tryptophan | 60% |

Study Reference: A study published in Corrosion Science highlighted the effectiveness of this compound in reducing corrosion rates in acidic environments.

Mécanisme D'action

The mechanism of action of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde depends on its specific application. In the context of its biological activity, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and application .

Comparaison Avec Des Composés Similaires

A. 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS 200698-05-1)

- Substituents : Benzyl group at the 9-position.

- Molecular Formula: C21H15NO2 (MW: 313.36 g/mol).

- Properties: Reduced solubility in organic solvents compared to ethylhexyl derivatives due to aromatic rigidity . Limited use in polymer synthesis; primarily employed in small-molecule organic electronics .

B. 9-Butylcarbazole-3-carboxaldehyde (CAS 67707-09-9)

- Substituents : Butyl group at the 9-position, single aldehyde at the 3-position.

- Molecular Formula: C17H17NO (MW: 251.32 g/mol).

- Properties: Lower molecular weight and reduced functionality (mono-aldehyde) limit polymerization efficiency. Used in corrosion inhibition but less effective in optoelectronics .

C. 9-(4-Methylphenyl)carbazole-3-carboxaldehyde (CAS 84746-67-8)

- Substituents : 4-Methylphenyl group at the 9-position.

- Properties: Enhanced π-π stacking due to aromatic substituents, suitable for crystalline materials. Limited solubility complicates processing .

Comparative Data Table

Research Findings

A. Electronic Properties

- The 2-ethylhexyl group in This compound minimizes steric hindrance, enabling planarization of conjugated polymers. This results in a bathochromic shift in absorption spectra compared to benzyl-substituted analogues .

- Polymers derived from this compound (e.g., PCzC) exhibit high glass transition temperatures (Tg > 150°C) , making them suitable for thermally stable optoelectronic devices .

B. Supramolecular Organization

- Alkyl chain length significantly impacts polymer crystallinity. Ethylhexyl-substituted carbazoles show better solubility than octyloxy-substituted analogues while maintaining comparable LUMO levels (-2.8 to -3.1 eV) .

- Benzyl-substituted derivatives exhibit stronger π-π interactions but poorer film-forming properties .

C. Sensor Performance

Activité Biologique

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde (9-EHC) is a synthetic organic compound belonging to the carbazole family. Its unique structure, characterized by a carbazole core with two aldehyde functional groups at the 3 and 6 positions, allows it to exhibit significant biological activities. This article reviews the biological activity of 9-EHC, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₂O₂

- Molar Mass : 275.34 g/mol

- Physical Form : Pale yellow crystalline solid

- Solubility : Soluble in various organic solvents; stable in air but light-sensitive.

The synthesis of 9-EHC typically involves the formylation of 9-(2-ethylhexyl)carbazole using various formylating agents. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm its structure and purity .

Anticholinesterase Activity

Research indicates that 9-EHC exhibits notable anticholinesterase activity , suggesting its potential use in treating cholinergic dysfunctions, including Alzheimer's disease. This activity is crucial as it may help increase acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine .

Fluorescent Properties

The compound's fluorescent properties make it a candidate for biological imaging applications . Studies have shown that 9-EHC can interact with various biomolecules, enhancing the visibility of cellular structures under fluorescence microscopy. This property is particularly useful in cellular biology for tracking cellular processes .

Corrosion Inhibition

In addition to its biological activities, 9-EHC has been studied for its corrosion inhibition properties . It has been shown to act as a mixed-type inhibitor for mild steel in acidic environments, forming a protective layer on the metal surface. This application highlights its versatility beyond biological contexts .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals important differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9H-Carbazole-3,6-dicarboxaldehyde | C₁₅H₁₂N₂O₂ | Lacks the ethylhexyl substituent; simpler structure |

| 9-Ethylcarbazole | C₁₆H₁₃N | Contains only one aldehyde group; less reactive |

| 9-(2-Ethylhexyl)carbazole | C₁₈H₂₃N | Larger alkyl chain; higher molecular weight |

| N-Ethylcarbazole-3,6-diol | C₁₅H₁₃N | Alcohol functional groups instead of aldehydes |

These compounds illustrate variations in reactivity and application potential based on their structural differences .

Study on Antitumor Activity

A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor activity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. While ECCA is not identical to 9-EHC, the findings suggest that similar mechanisms may be explored for 9-EHC regarding its potential anticancer properties .

Experimental Studies on Corrosion Inhibition

In a study investigating corrosion inhibitors, 9-EHC was tested alongside other carbazole derivatives. The results indicated that it effectively reduced corrosion rates in mild steel exposed to acidic media, confirming its practical applications beyond biological contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.